molecular formula C16H22N2O3 B587036 4-Acetyloxy-N-despropyl Ropivacaine CAS No. 1797399-64-4

4-Acetyloxy-N-despropyl Ropivacaine

Cat. No.: B587036
CAS No.: 1797399-64-4
M. Wt: 290.363
InChI Key: YGYZVGXQFIWYLW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Acetyloxy-N-despropyl Ropivacaine involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the acetyloxy group. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds involve the use of piperidinecarboxamide derivatives and acylation reactions . Industrial production methods would likely involve optimization of these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

4-Acetyloxy-N-despropyl Ropivacaine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Acetyloxy-N-despropyl Ropivacaine is primarily used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to:

Mechanism of Action

The mechanism of action of 4-Acetyloxy-N-despropyl Ropivacaine involves its interaction with molecular targets, primarily proteins. It can inhibit or modify the activity of specific proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-Acetyloxy-N-despropyl Ropivacaine is similar to other local anesthetics like ropivacaine, bupivacaine, and lidocaine. it is unique due to its specific acetyloxy modification, which may confer distinct biochemical properties. Similar compounds include:

This uniqueness makes this compound a valuable tool in research settings, offering potential advantages over its counterparts in specific applications.

Properties

IUPAC Name

[3,5-dimethyl-4-[[(2S)-piperidine-2-carbonyl]amino]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-10-8-13(21-12(3)19)9-11(2)15(10)18-16(20)14-6-4-5-7-17-14/h8-9,14,17H,4-7H2,1-3H3,(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYZVGXQFIWYLW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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